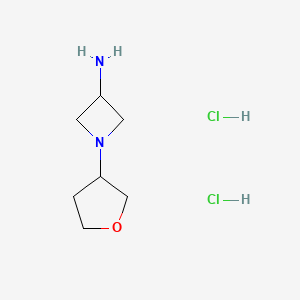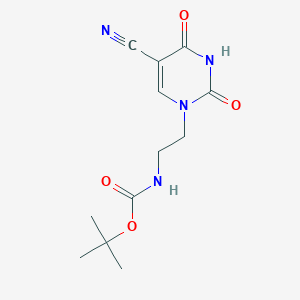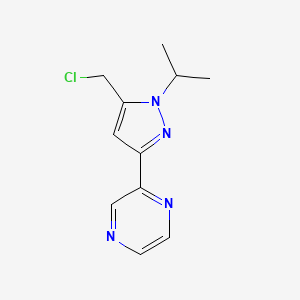![molecular formula C11H11N3OS B1481578 2-(6-(Thien-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2098011-32-4](/img/structure/B1481578.png)
2-(6-(Thien-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Übersicht
Beschreibung
“2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . This compound also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, which shares some structural similarities with the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiophene ring and an imidazole ring as key structural elements . The exact molecular structure would require further analysis or experimental data for confirmation.Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie sind die Imidazol- und Thiophen-Einheiten dieser Verbindung von besonderem Interesse, da sie in vielen pharmakologisch aktiven Molekülen vorkommen. Imidazol-Derivate sind bekannt für ihre breite Palette an biologischen Aktivitäten, darunter antibakterielle, antimykotische und Antitumor-Eigenschaften . Thiophen-Derivate wurden aufgrund ihrer Wirksamkeit bei biologischen Funktionen wie entzündungshemmenden und Antikrebsaktivitäten bei der Synthese verschiedener Medikamente eingesetzt .
Materialwissenschaft
In der Materialwissenschaft ist die Thiophen-Komponente der Verbindung wertvoll. Thiophen und seine Derivate werden aufgrund ihrer leitfähigen Eigenschaften bei der Entwicklung neuer Materialien eingesetzt. Sie sind besonders bedeutsam im Bereich der organischen Elektronik, wo sie zur Herstellung von organischen Dünnschichttransistoren und Photovoltaikzellen verwendet werden .
Biochemie
Biochemisch kann die Verbindung an der Untersuchung von Enzym-Wechselwirkungen und -Inhibition beteiligt sein, da die strukturelle Ähnlichkeit von Imidazol mit der Aminosäure Histidin, die häufig in den aktiven Zentren von Enzymen vorkommt. Diese Ähnlichkeit ermöglicht die potenzielle Verwendung der Verbindung in Enzym-Inhibitionsstudien, was für das Verständnis von Stoffwechselwegen und die Entwicklung neuer Medikamente entscheidend ist .
Landwirtschaft
In der Landwirtschaft können Verbindungen mit Imidazol- und Thiophenringen zur Entwicklung neuer Pestizide und Herbizide verwendet werden. Ihre strukturelle Komplexität ermöglicht eine breite Palette an Aktivitäten gegen verschiedene Schädlinge und Krankheiten, die Nutzpflanzen betreffen. Die Forschung an diesen Verbindungen ist weiterhin wichtig für die Entwicklung sichererer und effektiverer landwirtschaftlicher Chemikalien .
Umweltwissenschaften
Die Umweltwissenschaften können von der Untersuchung solcher Verbindungen bei der Entwicklung von Sensoren und Indikatoren für Schadstoffe profitieren. Die Reaktivität der Imidazol- und Thiophenringe mit verschiedenen Umweltfaktoren kann genutzt werden, um das Vorhandensein bestimmter Chemikalien in der Umwelt zu detektieren, was zur Schadstoffkontrolle und Umweltüberwachung beiträgt .
Antimikrobielle Forschung
Die antimikrobiellen Eigenschaften von Imidazol-Derivaten machen sie zu Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe. Angesichts der zunehmenden Antibiotikaresistenz ist der Bedarf an neuen und wirksamen antimikrobiellen Wirkstoffen von entscheidender Bedeutung. Die Erforschung von Verbindungen wie 2-(6-Thien-3-ylimidazo[1,2-b]pyrazol-1-yl)ethanol könnte zur Entdeckung neuer Medikamente zur Bekämpfung resistenter Bakterien- und Pilzstämme führen .
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound
Result of Action
Imidazole derivatives have been shown to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemische Analyse
Biochemical Properties
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazo[1,2-b]pyrazole moiety is known for its ability to inhibit certain enzymes, potentially making this compound useful in therapeutic applications . Additionally, the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, further modulating their activity .
Cellular Effects
The effects of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for cell signaling . Furthermore, its interaction with DNA and RNA can lead to changes in gene expression, impacting cellular functions such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating them, depending on the context . The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules is critical for its activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-5-4-13-2-3-14-11(13)7-10(12-14)9-1-6-16-8-9/h1-3,6-8,15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOHRNUBZGAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)
